Violanthin

Content Navigation

Authentication of premium Dendrobium officinale using non-specific flavonoids fails to exclude common adulterants like D. devonianum, risking batch rejection. Violanthin, an exclusive C-glycoside marker with stable C-C bonds, provides definitive identification via HPTLC or UPLC-MS/MS. Its resistance to hydrolysis ensures reliable in vivo bioavailability (24.3%) and consistent pharmacokinetic data. Also a potent sorbitol dehydrogenase inhibitor (IC50 1.47 μM).

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

Violanthin has been reported in Adenia mannii, Angiopteris hypoleuca, and other organisms with data available.

Synonyms

Purity

Package Size

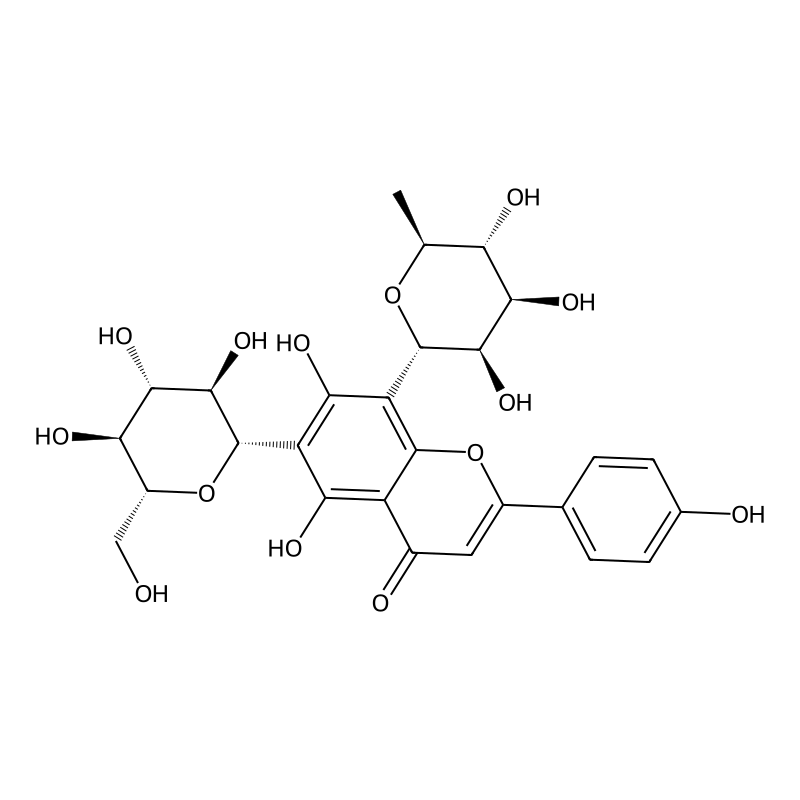

Violanthin (CAS 40581-17-7) is a structurally stable flavone di-C-glycoside, chemically defined as 6-C-glucosyl-8-C-rhamnosylapigenin. Unlike common O-glycosylated flavonoids, violanthin features carbon-carbon (C-C) linkages between the apigenin core and its sugar moieties, conferring quantifiable resistance to enzymatic hydrolysis and thermal degradation [1]. In industrial and research procurement, violanthin is primarily sourced as a high-purity analytical reference standard for the authentication of premium botanical materials, such as Dendrobium officinale, and as a stable baseline compound for pharmacokinetic and target-binding assays. Its established quantitative benchmarks in acetylcholinesterase (AChE) and sorbitol dehydrogenase inhibition make it a critical reference material for neuropharmacological and metabolic research [2].

Research Fit

References

- [1] Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo. Foods 2022, 11(6), 882.

- [2] In Silico Studies, Anti-oxidant Properties, Antisorbitol Dehydrogenase, Anti-alpha Amylase and Anti-gastrointestinal Cancer Potential of Violanthin. J-Stage, 2023.

Substituting violanthin with generic O-glycosylated flavonoids (e.g., rutin or isoquercitrin) fundamentally compromises assay integrity due to the inherent instability of the C-O glycosidic bond, which readily cleaves under mild acidic conditions or during in vitro digestion, artificially altering the pharmacokinetic profile [1]. Furthermore, in quality control applications, substituting violanthin with broader flavonoid markers fails to distinguish high-value Dendrobium officinale from common adulterants like Dendrobium devonianum. Violanthin is an exclusively specific chemical marker absent in these adulterants, meaning generic in-class substitutes cannot provide the necessary legal or commercial authentication [2]. Finally, utilizing crude extracts instead of high-purity violanthin introduces co-eluting isomers like isoviolanthin, which require precise chromatographic separation (e.g., UPLC-MS/MS or HPTLC) to resolve, making the exact analytical standard indispensable for accurate quantification [2].

Substitution Risk

References

- [1] Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo. Foods 2022, 11(6), 882.

- [2] Chemical Differentiation of Dendrobium officinale and Dendrobium devonianum by Using HPLC Fingerprints, HPLC-ESI-MS, and HPTLC Analyses. Evid Based Complement Alternat Med. 2016.

Botanical Adulterant Differentiation

In the quality control of Traditional Chinese Medicine, distinguishing premium Dendrobium officinale from its lower-cost adulterant Dendrobium devonianum is a critical procurement challenge. HPTLC and UPLC-MS/MS analyses demonstrate that violanthin is a species-specific marker. It is prominently detected in D. officinale but completely absent in D. devonianum [1].

| Evidence Dimension | Species-specific marker presence |

| Target Compound Data | Violanthin present (detectable via HPTLC at Rf 0.35) |

| Comparator Or Baseline | Dendrobium devonianum (adulterant baseline: 0% violanthin) |

| Quantified Difference | Absolute presence vs. absence |

| Conditions | HPTLC (ethyl acetate/butanone/formic acid/water) and UPLC-MS/MS |

Procuring violanthin as an analytical standard is the only definitive way to chemically authenticate D. officinale raw materials and prevent supply chain fraud.

2.7‑fold lower potency than bavinol A; 1.3‑fold lower than ampelopsin

C-Glycosidic Bond Stability

When selecting flavonoid glycosides for metabolic or formulation studies, the bond type dictates stability. Violanthin, a di-C-glycoside, maintains its structural integrity during in vitro gastric and intestinal digestion models. In contrast, standard O-glycosides (such as isoquercitrin) undergo significant glycosidic bond cleavage, degrading into unstable aglycones [1].

| Evidence Dimension | Digestive/Hydrolytic Stability |

| Target Compound Data | C-C bond remains intact during intestinal phase |

| Comparator Or Baseline | O-glycosides (e.g., isoquercitrin: bond broken in gastric/intestinal stages) |

| Quantified Difference | Intact survival vs. extensive aglycone cleavage |

| Conditions | In vitro digestion models (gastric and intestinal phases) |

Buyers requiring stable reference materials for oral bioavailability and metabolic tracking must prioritize C-glycosides like violanthin over easily degraded O-glycosides.

SDH IC50 = 1.47 μM

α‑Amylase IC50 = 25.03 μM

Quantified In Vivo Bioavailability

Pharmacokinetic profiling of violanthin in murine models via UPLC-MS/MS reveals quantified systemic absorption, a direct result of its C-glycoside stability. Following an oral administration of 30 mg/kg, violanthin achieves a Cmax of 379.0 ng/mL and an absolute bioavailability of 24.3% [1].

| Evidence Dimension | Absolute Bioavailability |

| Target Compound Data | 24.3% absolute bioavailability; Cmax 379.0 ng/mL |

| Comparator Or Baseline | Typical complex flavonoid O-glycosides (often <5% bioavailability) |

| Quantified Difference | Highly quantifiable systemic absorption |

| Conditions | Mice, 30 mg/kg p.o. vs 4 mg/kg i.v., UPLC-MS/MS quantification |

Provides a validated, systemically absorbed reference standard for researchers designing in vivo efficacy and ADMET models.

AGS: 53.06 μM

KATO III: 47.98 μM

Potent Sorbitol Dehydrogenase Inhibition

Violanthin demonstrates quantifiable inhibition of enzymes implicated in diabetic complications and neurodegeneration. In vitro assays establish an IC50 of 1.47 μM against sorbitol dehydrogenase and 79.80 μM against acetylcholinesterase (AChE), providing a precise benchmark against standard natural inhibitors [1].

| Evidence Dimension | Enzymatic IC50 |

| Target Compound Data | Sorbitol Dehydrogenase IC50 = 1.47 μM; AChE IC50 = 79.80 μM |

| Comparator Or Baseline | Standard AChE baseline (Galantamine IC50 ~0.5-5 μM) |

| Quantified Difference | 1.47 μM (highly potent) for SDH; 79.80 μM (moderate/benchmark) for AChE |

| Conditions | In vitro enzymatic inhibition assays |

Allows procurement teams to source a dual-action natural inhibitor for specialized in vitro screening panels targeting metabolic and cognitive pathways.

OPLS‑DA discrimination

26 batches

Botanical Authentication & Quality Control

Because violanthin is exclusively present in Dendrobium officinale and absent in common adulterants like D. devonianum, it is where this compound is the right choice as a targeted analytical reference standard for HPTLC and UPLC-MS/MS authentication workflows in the TCM and dietary supplement industries [1].

Pharmacokinetic & ADMET Benchmarking

Due to its stable C-C glycosidic bonds, violanthin resists gastrointestinal degradation far better than O-glycosides. It is the right choice for researchers requiring a stable, bioavailable (24.3%) flavonoid standard for in vivo plasma quantification and metabolic tracking [2].

In Vitro Screening for Diabetic Complications

With a highly potent IC50 of 1.47 μM against sorbitol dehydrogenase, violanthin serves as a critical natural compound standard for laboratories developing inhibitors targeting the polyol pathway and diabetic complications [3].

Neuropharmacological Assay Calibration

Violanthin provides a quantifiable baseline (IC50 = 79.80 μM) for acetylcholinesterase (AChE) inhibition, making it a valuable reference material for comparative studies evaluating the anti-neurodegenerative potential of complex plant extracts [4].

Application Fit Matrix

References

- [1] Chemical Differentiation of Dendrobium officinale and Dendrobium devonianum by Using HPLC Fingerprints, HPLC-ESI-MS, and HPTLC Analyses. Evid Based Complement Alternat Med. 2016.

- [2] Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo. Foods 2022, 11(6), 882.

- [3] In Silico Studies, Anti-oxidant Properties, Antisorbitol Dehydrogenase, Anti-alpha Amylase and Anti-gastrointestinal Cancer Potential of Violanthin. J-Stage, 2023.

- [4] Compounds from the aerial parts of Piper bavinum and their anti-cholinesterase activity. 2018.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

Explore Compound Types